5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole
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Description
5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is a pyrazole derivative that has shown promising results in various scientific studies.
Scientific Research Applications
Catalytic Synthesis and Antioxidant Potential
A study by Prabakaran, Manivarman, and Bharanidharan (2021) on the catalytic synthesis of novel chalcone derivatives, structurally related to the compound , highlighted their potent antioxidant activities. The compounds were synthesized using TiO2-ZnS catalysis and demonstrated significant in vitro antioxidant activity, confirmed through molecular docking, ADMET, and QSAR studies, indicating a potential for broader research applications in oxidative stress-related conditions (Prabakaran, Manivarman, & Bharanidharan, 2021).
Carbonic Anhydrase Inhibition
Gündüzalp et al. (2016) synthesized furan sulfonylhydrazones and evaluated their inhibition activities against carbonic anhydrase I (hCA I), a critical enzyme for physiological pH and CO2 regulation. Their findings suggest that these compounds, sharing functional groups with the mentioned pyrazole derivative, could serve as a framework for developing new enzyme inhibitors with potential therapeutic applications (Gündüzalp et al., 2016).
Aromatic Sulfide Synthesis
Qiao, Wei, and Jiang (2014) explored the Pd-catalyzed cross-coupling for synthesizing aromatic thioethers, using substrates including furan and thiophene. Their method, employing Na2S2O3 as a sulfur source, provides a novel approach for constructing C-S bonds, crucial for developing compounds with potential pharmacological properties (Qiao, Wei, & Jiang, 2014).
Structural Analysis
Borisova et al. (2016) conducted a detailed structural analysis of compounds structurally similar to the one . Their X-ray structural analysis provides insights into the stereochemical peculiarities, offering a foundation for further chemical transformations and applications in material science or pharmacology (Borisova et al., 2016).
properties
IUPAC Name |
3-(furan-2-yl)-2-methylsulfonyl-5-thiophen-3-yl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-19(15,16)14-11(12-3-2-5-17-12)7-10(13-14)9-4-6-18-8-9/h2-6,8,11H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJLTNQHNXFIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole |
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